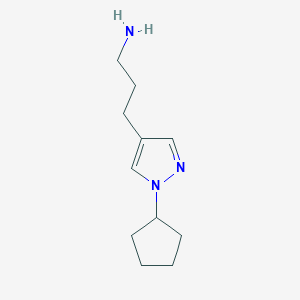
3-(1-cyclopentyl-1H-pyrazol-4-yl)propan-1-amine
Overview
Description
“3-(1-cyclopentyl-1H-pyrazol-4-yl)propan-1-amine” is a chemical compound with the molecular formula C11H19N3. It is a derivative of propan-1-amine, which is an amine with the chemical formula CH3(CH2)2NH2 .
Molecular Structure Analysis
The molecular weight of “this compound” is 193.29 g/mol. The InChI code is 1S/C6H11N3/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-3,7H2, (H,8,9) .Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature .Scientific Research Applications
3-CPP is used in a variety of scientific research applications. It is used in drug development, as it is a potential agonist of several G-protein coupled receptors. It is also used in biochemical and physiological experiments, as it has been found to have effects on the central nervous system and cardiovascular system. In addition, 3-CPP has been used in synthesis experiments, as it is a useful intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of 3-CPP is not fully understood. However, it is believed to act as an agonist of several G-protein coupled receptors, including the 5-HT2A receptor and the 5-HT2C receptor. It is thought to activate these receptors, which then leads to the release of various neurotransmitters, such as serotonin, dopamine, and norepinephrine. This activation of these receptors is believed to cause the effects of 3-CPP on the central nervous system and cardiovascular system.
Biochemical and Physiological Effects
3-CPP has been found to have a variety of biochemical and physiological effects. It has been found to have effects on the central nervous system, including increased alertness and improved cognitive function. It has also been found to have effects on the cardiovascular system, including increased heart rate and blood pressure. In addition, 3-CPP has been found to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
The use of 3-CPP in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and it has been found to have a variety of biochemical and physiological effects. In addition, it is relatively inexpensive and widely available. However, there are also some limitations to the use of 3-CPP in laboratory experiments. It is not fully understood how it works, and there is a lack of long-term studies on its effects. In addition, it is not approved for human use, so its use in laboratory experiments is limited.
Future Directions
There are several potential future directions for research on 3-CPP. More research is needed to fully understand its mechanism of action and the long-term effects of its use. In addition, more research is needed to explore its potential applications in drug development and other areas. Finally, more research is needed to explore the potential therapeutic benefits of 3-CPP, as well as its potential side effects.
Safety and Hazards
The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful. The hazard statements associated with the compound are H315, H318, and H335, which indicate that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .
Properties
IUPAC Name |
3-(1-cyclopentylpyrazol-4-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c12-7-3-4-10-8-13-14(9-10)11-5-1-2-6-11/h8-9,11H,1-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDSMXZMSSELJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


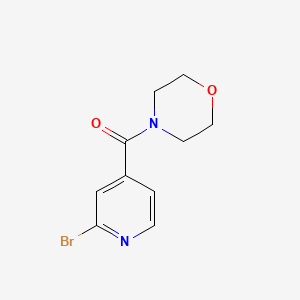
![5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1467876.png)

![4-[(Cyclopropylmethyl)oxy]cyclohexanecarboxylic acid](/img/structure/B1467878.png)

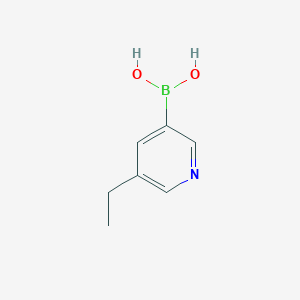
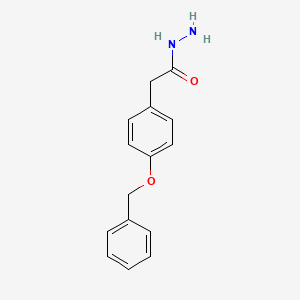
![7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1467884.png)

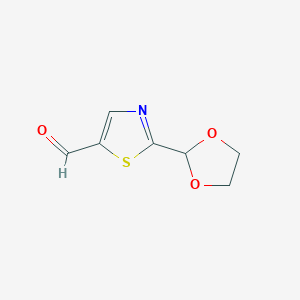
![11-Phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B1467890.png)


![4-[4-(Hydroxymethyl)piperidin-1-yl]benzoic acid](/img/structure/B1467893.png)
